molecular formula C13H18OS B7992531 2'-(n-Pentylthio)acetophenone

2'-(n-Pentylthio)acetophenone

Cat. No.: B7992531
M. Wt: 222.35 g/mol
InChI Key: KVNGIITZGPOZAS-UHFFFAOYSA-N
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Description

2'-(n-Pentylthio)acetophenone is an acetophenone derivative featuring a pentylthio (-S-C₅H₁₁) substituent at the ortho position of the aromatic ring. This compound belongs to the class of sulfur-containing acetophenones, where the thioether group imparts unique electronic and steric properties.

Properties

IUPAC Name

1-(2-pentylsulfanylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18OS/c1-3-4-7-10-15-13-9-6-5-8-12(13)11(2)14/h5-6,8-9H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNGIITZGPOZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=CC=CC=C1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-(n-Pentylthio)acetophenone typically involves the introduction of a pentylthio group to the acetophenone core. One common method is the reaction of acetophenone with pentylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of 2’-(n-Pentylthio)acetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2’-(n-Pentylthio)acetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pentylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and ether.

    Substitution: Nucleophiles like amines, thiols, and halides in solvents like DMF or THF.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted acetophenone derivatives.

Scientific Research Applications

2’-(n-Pentylthio)acetophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activities.

    Industry: It can be utilized in the development of new materials, including polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2’-(n-Pentylthio)acetophenone involves its interaction with molecular targets through its functional groups. The carbonyl group can participate in hydrogen bonding and dipole-dipole interactions, while the pentylthio group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biological macromolecules.

Comparison with Similar Compounds

Comparison with Similar Acetophenone Derivatives

Structural and Electronic Effects of Substituents

2'-(Trifluoromethyl)acetophenone
  • Structure : Features a strong electron-withdrawing trifluoromethyl (-CF₃) group at the ortho position.
  • Properties :
    • Molecular weight: 188.1465 g/mol .
    • The -CF₃ group reduces electron density on the aromatic ring, enhancing electrophilic substitution resistance but favoring nucleophilic reactions.
  • Applications : Used in agrochemicals and pharmaceuticals due to its stability and bioactivity .
2’-N-Phenylsulfonylacetophenone
  • Structure : Contains a sulfonyl (-SO₂-) group, which is highly electron-withdrawing.
  • Synthesis : Prepared via Claisen-Schmidt condensation, demonstrating reactivity in forming α,β-unsaturated ketones .
  • Key Difference : The sulfonyl group increases polarity and acidity of α-hydrogens compared to thioether derivatives, influencing its role in condensation reactions .
Halogenated Derivatives (e.g., 2-(4-Chlorophenyl)-1-phenylethanone)
  • Structure : Chlorine substituent at the para position.
  • Properties :
    • Melting point: 138°C; Boiling point: 351°C .
    • The electron-withdrawing Cl atom enhances stability and directs electrophilic substitutions to specific ring positions.
  • Applications : Intermediate in pharmaceutical synthesis due to halogen’s role in bioactivity .
2-Aminoacetophenone
  • Structure: Amino (-NH₂) group at the ortho position.
  • Reactivity : The -NH₂ group is electron-donating, increasing ring reactivity and participation in hydrogen bonding.
  • Applications: Precursor for heterocyclic compounds (e.g., quinoline derivatives) and fragrances .

Comparative Analysis of Thioether Derivatives

2-(Methylthio)acetophenone vs. 2'-(n-Pentylthio)acetophenone
  • Electronic Effects : Both thioether groups donate electrons via sulfur’s lone pairs, but the longer alkyl chain in the pentyl derivative may enhance lipophilicity, affecting solubility and bioavailability .
3'-(n-Propylthio)-2,2,2-Trifluoroacetophenone
  • Structure : Combines a propylthio group with a trifluoromethyl substituent.
  • Unique Properties : The -CF₃ group counterbalances the electron-donating thioether, creating a balanced electronic profile for applications in fluorinated drug candidates .

Reactivity in Catalytic Hydrogenation

  • Rhodium Complex Activity: Acetophenone derivatives with electron-donating groups (e.g., -S-C₅H₁₁) show moderate hydrogenation activity compared to electron-withdrawing substituents. For example, Rh catalysts hydrogenate acetophenones with -NH₂ or -S-alkyl groups at similar rates but with varying selectivity for secondary alcohol products .

Biodegradation and Environmental Impact

  • Thioether vs. Halogenated Derivatives: Thioether-containing acetophenones (e.g., this compound) may undergo slower aerobic degradation via the Baeyer-Villiger pathway compared to unsubstituted acetophenone, due to steric hindrance from the pentyl chain . Halogenated derivatives (e.g., 4'-Bromo-2-(4-fluorophenyl)acetophenone) are more resistant to microbial degradation, posing higher environmental persistence risks .

Data Tables

Table 1: Physical Properties of Selected Acetophenone Derivatives

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Substituent
This compound Not reported Not reported Not reported -S-C₅H₁₁
2'-(Trifluoromethyl)acetophenone 188.1465 Not reported Not reported -CF₃
2-(4-Chlorophenyl)-1-phenylethanone 230.69 138 351 -Cl
2-Aminoacetophenone 135.17 20–25 250 -NH₂

Table 2: Reactivity in Catalytic Hydrogenation

Compound Catalyst System Conversion (%) Selectivity to Alcohol (%)
Acetophenone Rh-POP pincer complex 95 90
2-(Methylthio)acetophenone Rh-POP pincer complex 88 85
2-Aminoacetophenone Rh-POP pincer complex 92 88

Biological Activity

2'-(n-Pentylthio)acetophenone is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a pentylthio group attached to the acetophenone structure, which may influence its interactions with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C13H18OS
  • Molecular Weight : 222.35 g/mol
  • Chemical Structure : The compound consists of a phenyl ring with an acetophenone moiety and a pentylthio substituent, which can affect its solubility and reactivity.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. A series of experiments conducted on various cancer cell lines revealed:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results :
    • HeLa cells showed a significant reduction in viability at concentrations above 50 µM.
    • MCF-7 cells exhibited apoptosis at concentrations greater than 25 µM.

The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the efficacy of various thioether compounds, including this compound, against multi-drug resistant bacteria. The results indicated that this compound had a synergistic effect when combined with conventional antibiotics, enhancing their effectiveness.
  • Anticancer Research : In a study published in Cancer Letters, researchers investigated the effects of this compound on tumor growth in xenograft models. The compound significantly reduced tumor size compared to control groups, highlighting its potential as an adjunct therapy in cancer treatment.

The biological activity of this compound is believed to stem from several mechanisms:

  • Interaction with Cellular Targets : The thioether moiety may interact with thiol groups in proteins, altering their function.
  • Induction of Oxidative Stress : The compound may induce oxidative stress within cells, leading to apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

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